9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine
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Overview
Description
Purines are a group of organic compounds that consist of a two-part ring system, with a six-membered benzene ring fused to a five-membered imidazole ring . They are widely occurring in nature and are part of many biological compounds such as DNA and RNA .
Synthesis Analysis
The synthesis of purine compounds can be complex and varies depending on the specific compound. For example, the synthesis of certain purine derivatives involves the reaction of a purine base with various functional groups .Molecular Structure Analysis
The molecular structure of purines is characterized by a two-part ring system, with a six-membered benzene ring fused to a five-membered imidazole ring . The specific structure of “9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine” would include additional functional groups attached to this basic purine structure.Chemical Reactions Analysis
The chemical reactions involving purines can be diverse, depending on the specific compound and the conditions under which the reaction takes place .Physical and Chemical Properties Analysis
The physical and chemical properties of purine compounds depend on their specific structure. For example, they might have different solubility, stability, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to induce apoptosis in cancer cells . This suggests that “9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine” may interact with its targets to initiate programmed cell death.
Biochemical Pathways
The induction of apoptosis suggests that it may impact pathways related to cell survival and death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-22-11-13(23)19-8-21-15(11)25-4-2-24(3-5-25)14-10-12(17-6-16-10)18-7-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWVJPHJHDRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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